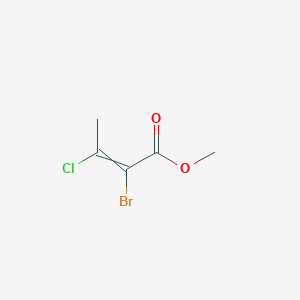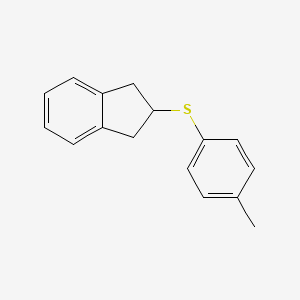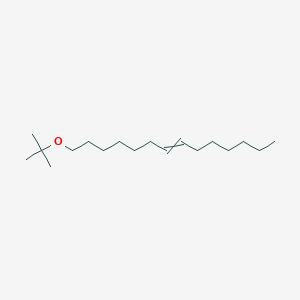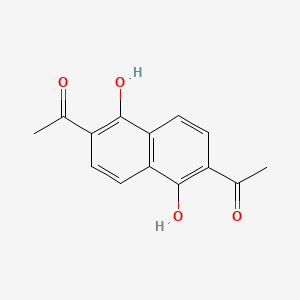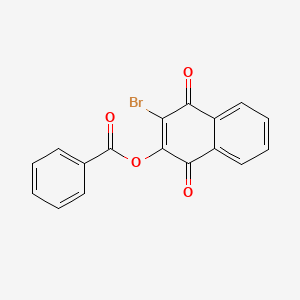
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl benzoate is a synthetic organic compound that belongs to the class of naphthoquinone derivatives. These compounds are known for their diverse chemical and biological activities, making them valuable in various fields such as medicinal chemistry, materials science, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl benzoate typically involves the bromination of 1,4-naphthoquinone followed by esterification with benzoic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane or chloroform . The esterification step can be carried out using benzoic acid and a dehydrating agent like dicyclohexylcarbodiimide (DCC) or thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced to form hydroquinone derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can yield quinone derivatives with different oxidation states.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).
Major Products Formed
Substitution: Amino or thio derivatives of the naphthoquinone.
Reduction: Hydroquinone derivatives.
Oxidation: Higher oxidation state quinones.
Applications De Recherche Scientifique
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer and antimicrobial properties.
Materials Science: The compound is used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study redox reactions and enzyme activities.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl benzoate involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to cell death, making the compound effective against cancer cells and bacteria. The molecular targets include cellular enzymes involved in redox reactions, such as NAD(P)H:quinone oxidoreductase .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl benzoate
- 3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl benzoate
- 3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl benzoate
Uniqueness
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl benzoate is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization through substitution reactions . This makes it a versatile intermediate in the synthesis of various bioactive compounds and materials .
Propriétés
Numéro CAS |
91270-31-4 |
|---|---|
Formule moléculaire |
C17H9BrO4 |
Poids moléculaire |
357.2 g/mol |
Nom IUPAC |
(3-bromo-1,4-dioxonaphthalen-2-yl) benzoate |
InChI |
InChI=1S/C17H9BrO4/c18-13-14(19)11-8-4-5-9-12(11)15(20)16(13)22-17(21)10-6-2-1-3-7-10/h1-9H |
Clé InChI |
AYPOZZQDFDPAQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=C(C(=O)C3=CC=CC=C3C2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


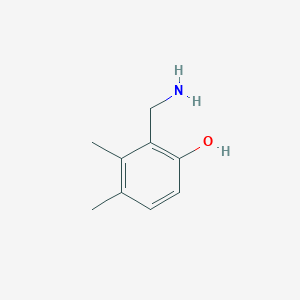

![2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane](/img/structure/B14345249.png)
![8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B14345254.png)
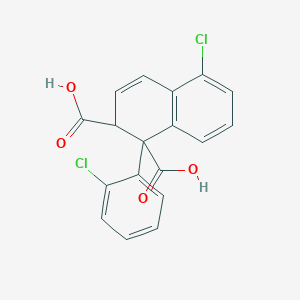
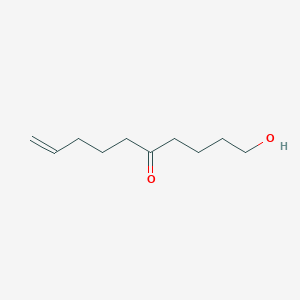
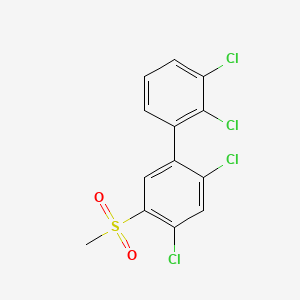
![Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro-](/img/structure/B14345292.png)

![2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane](/img/structure/B14345298.png)
